
(2-sec-Butyloxy-4-fluorophenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-sec-butyloxy-4-fluorophenyl)zinc bromide, 0.50 M in THF: is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the zinc atom allows it to participate in a variety of reactions, making it a valuable reagent in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (2-sec-butyloxy-4-fluorophenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with a zinc source in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. A common method involves the use of activated zinc powder and a catalytic amount of a halide salt to facilitate the formation of the organozinc compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Large-scale production would require stringent control of reaction conditions, including temperature, pressure, and the purity of reactants. The use of automated systems can help in maintaining these conditions and improving the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (2-sec-butyloxy-4-fluorophenyl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing a leaving group in an electrophilic substrate.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include alkyl halides or tosylates, with the reaction often carried out in the presence of a base.
Coupling Reactions: Palladium or nickel catalysts are commonly used, with the reaction performed under an inert atmosphere.
Addition Reactions: Electrophiles such as aldehydes, ketones, or imines are used, often in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Negishi coupling reaction, the product would be a biaryl compound, while in an addition reaction with an aldehyde, the product would be a secondary alcohol.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (2-sec-butyloxy-4-fluorophenyl)zinc bromide is used to construct complex molecules through various coupling and addition reactions. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For example, it can be used to create intermediates in the synthesis of drugs or biologically active molecules.
Industry: In the chemical industry, this compound is used in the production of fine chemicals, polymers, and materials science. Its ability to form carbon-carbon bonds makes it a versatile reagent in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism by which (2-sec-butyloxy-4-fluorophenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various reactions, such as nucleophilic substitution or coupling reactions. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
Comparación Con Compuestos Similares
- (2-sec-butyloxy-4,5-difluorophenyl)zinc bromide
- (2-methoxy-4-fluorophenyl)zinc bromide
- (2-ethoxy-4-fluorophenyl)zinc bromide
Comparison: Compared to similar compounds, (2-sec-butyloxy-4-fluorophenyl)zinc bromide offers unique reactivity due to the presence of the sec-butyloxy group. This group can influence the steric and electronic properties of the compound, affecting its reactivity and selectivity in chemical reactions. The fluorine atom also plays a crucial role in modulating the compound’s reactivity, making it distinct from other organozinc compounds.
Propiedades
Fórmula molecular |
C10H12BrFOZn |
|---|---|
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-butan-2-yloxy-3-fluorobenzene-6-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-3-8(2)12-10-6-4-5-9(11)7-10;;/h4-5,7-8H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
VMJGYUUQQJMWHS-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)OC1=[C-]C=CC(=C1)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B14884382.png)
![2-Benzyl-2-azaspiro[3.5]nonan-7-ol](/img/structure/B14884387.png)
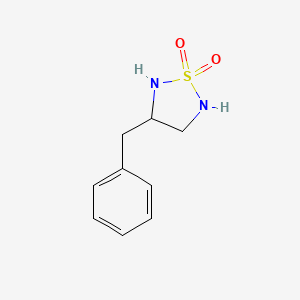
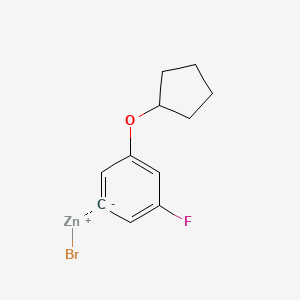
![5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14884422.png)
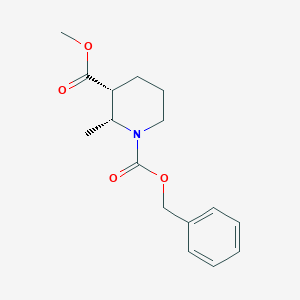
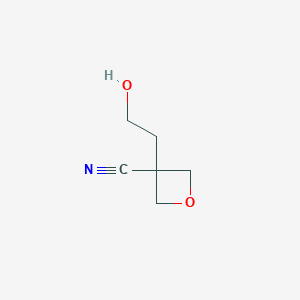
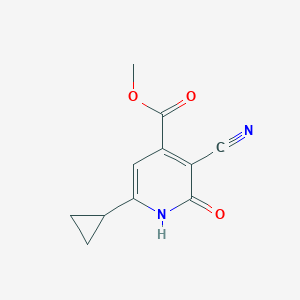
![Octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B14884460.png)
![5-Methyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B14884465.png)
![6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one](/img/structure/B14884480.png)
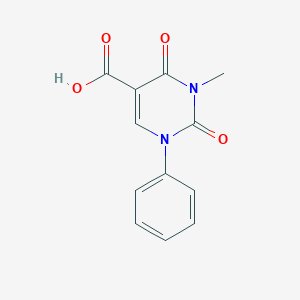
![5,9-dibromo-7H-benzo[c]fluorene](/img/structure/B14884482.png)
![3-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14884483.png)
